molecular formula C10H22Cl2N2O B1527175 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride CAS No. 1220016-78-3

1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride

Cat. No.: B1527175
CAS No.: 1220016-78-3
M. Wt: 257.2 g/mol
InChI Key: FHIUBFTUQCTPBO-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For example, a compound with the CAS Number: 81310-56-7 has a Molecular Weight of 255.23 .

Scientific Research Applications

Synthetic Applications and Medicinal Chemistry

  • Cyclopropanone Equivalents in Synthetic Applications : Derivatives of piperidino compounds, such as 1-piperidino-1-trimethylsilyloxycyclopropane, have been utilized as cyclopropanone equivalents. These derivatives facilitate the synthesis of pyrroles, pyrrolines, and pyrrolizidines, showcasing their utility in constructing complex heterocyclic systems (Wasserman et al., 1989).

  • Synthesis of Diamines : A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, has been developed. This method is more practical for large-scale production compared to previous methods, highlighting the compound's importance in the synthesis of pharmaceuticals (Smaliy et al., 2011).

  • Enamine Chemistry : Enamino-thiones, including those with pyrrolidinyl and piperidinyl groups, undergo cycloaddition reactions with electrophilic olefins and acetylenes to yield thiopyrans. These reactions offer pathways for synthesizing complex molecules with potential pharmacological applications (Rasmussen et al., 1981).

  • Polar Diketo-Pyrrolo-Pyrroles : The study on the synthesis and fluorescence of polar diketo-pyrrolo-pyrroles with electron-donor (piperidino) groups highlights their potential applications in dye and pigment industries, as well as in the development of fluorescent probes (Lun̆ák et al., 2009).

  • Bacteriochlorins with Spiro-Piperidine Motifs : Synthetic bacteriochlorins incorporating spiro-piperidine units have been designed for suppressing dehydrogenation and tailoring spectral properties. These compounds are of interest for applications in photodynamic therapy and as near-infrared absorbers (Reddy et al., 2013).

  • Hydroaminomethylation Reactions : The use of amino-functionalized ligands in hydroaminomethylation reactions demonstrates high activity and selectivity, showcasing the utility of piperidine derivatives in catalysis (Hamers et al., 2009).

Mechanism of Action

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety and Hazards

Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the field of piperidine derivatives continues to be a vibrant area of research with significant future directions .

Properties

IUPAC Name

1-(piperidin-3-ylmethyl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-10-3-5-12(8-10)7-9-2-1-4-11-6-9;;/h9-11,13H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIUBFTUQCTPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-78-3
Record name 1-[(piperidin-3-yl)methyl]pyrrolidin-3-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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